3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
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Overview
Description
3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is a derivative of benzazepine, a class of compounds known for their diverse biological activities. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride typically involves the hydrogenation of benzazepine derivatives. One common method includes the reduction of 3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion. The purity of the final product is achieved through recrystallization and purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated benzazepine derivatives.
Substitution: Formation of halogenated benzazepine derivatives.
Scientific Research Applications
3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride involves its interaction with specific molecular targets. It is known to interact with dopamine receptors, particularly the D1 receptor, acting as an antagonist. This interaction inhibits the receptor’s activity, leading to various downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride: A selective antagonist of D1 dopamine receptors.
2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine hydrochloride: Used in the preparation of varenicline, a nicotinic receptor partial agonist
Uniqueness
3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its interaction with dopamine receptors, particularly as an antagonist, sets it apart from other benzazepine derivatives that may act as agonists or have different receptor affinities .
Properties
CAS No. |
2757999-73-6 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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